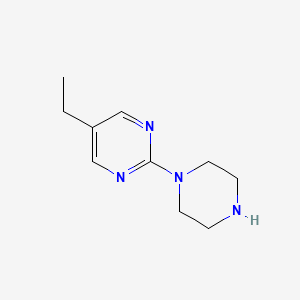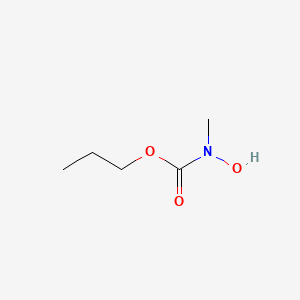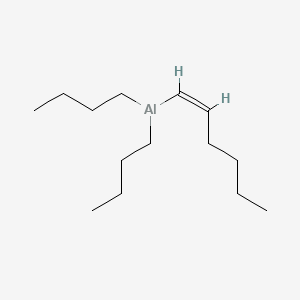
(Z)-Dibutylhex-1-enylaluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Dibutylhex-1-enylaluminum is an organoaluminum compound characterized by the presence of a double bond in the hex-1-enyl group and two butyl groups attached to the aluminum atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dibutylhex-1-enylaluminum typically involves the reaction of hex-1-ene with dibutylaluminum hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-Dibutylhex-1-enylaluminum may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the production process.
化学反応の分析
Types of Reactions
(Z)-Dibutylhex-1-enylaluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the butyl or hex-1-enyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with (Z)-Dibutylhex-1-enylaluminum include:
Oxidizing agents: Such as oxygen or peroxides for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Halogens: For substitution reactions, halogens like chlorine or bromine are often used.
Major Products Formed
The major products formed from reactions involving (Z)-Dibutylhex-1-enylaluminum depend on the type of reaction. For example:
Oxidation: Produces alcohols or aldehydes.
Reduction: Yields alkanes or other reduced compounds.
Substitution: Results in the formation of new organoaluminum compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-Dibutylhex-1-enylaluminum is used as a reagent in organic synthesis
Biology
While its direct applications in biology are limited, derivatives of (Z)-Dibutylhex-1-enylaluminum may be used in the synthesis of biologically active compounds or as intermediates in the production of pharmaceuticals.
Medicine
In medicine, the compound’s derivatives could potentially be explored for their therapeutic properties, although specific applications are still under research.
Industry
Industrially, (Z)-Dibutylhex-1-enylaluminum is used in the production of polymers and as a catalyst in various chemical processes. Its ability to facilitate polymerization reactions makes it valuable in the manufacturing of plastics and other polymeric materials.
作用機序
The mechanism of action of (Z)-Dibutylhex-1-enylaluminum involves its interaction with various molecular targets, primarily through its aluminum center. The compound can coordinate with other molecules, facilitating reactions such as polymerization or catalysis. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
類似化合物との比較
Similar Compounds
Compounds similar to (Z)-Dibutylhex-1-enylaluminum include:
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Diisobutylaluminum hydride: A reducing agent with two isobutyl groups and a hydride attached to aluminum.
Allyltrimethylsilane: An organosilicon compound with similar reactivity in organic synthesis.
Uniqueness
(Z)-Dibutylhex-1-enylaluminum is unique due to the presence of the hex-1-enyl group, which imparts distinct reactivity compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions and its applications in polymerization processes highlight its versatility and importance in both research and industry.
特性
CAS番号 |
56095-72-8 |
|---|---|
分子式 |
C14H29Al |
分子量 |
224.36 g/mol |
IUPAC名 |
dibutyl-[(Z)-hex-1-enyl]alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-3-5-6-4-2;2*1-3-4-2;/h1,3H,4-6H2,2H3;2*1,3-4H2,2H3; |
InChIキー |
FDCATGDAOJTAKH-UHFFFAOYSA-N |
異性体SMILES |
CCCC/C=C\[Al](CCCC)CCCC |
正規SMILES |
CCCCC=C[Al](CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


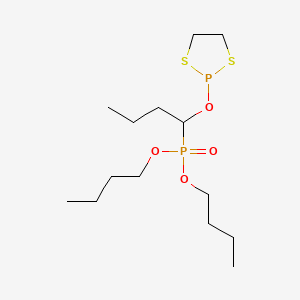
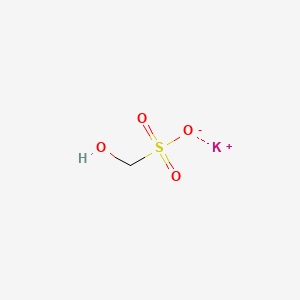
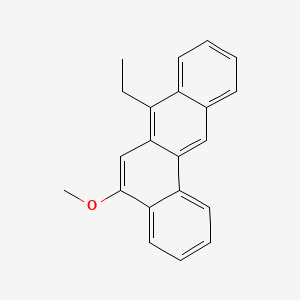
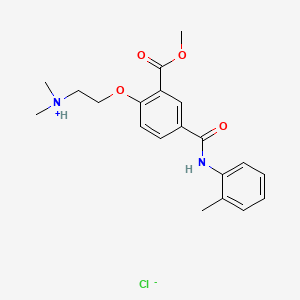
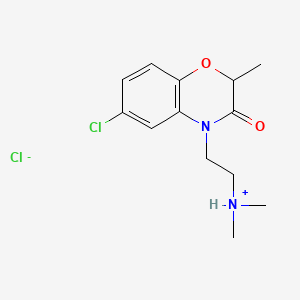
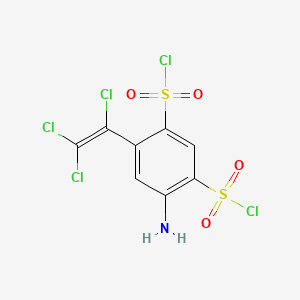
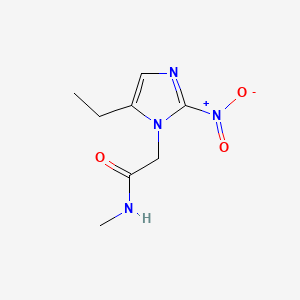
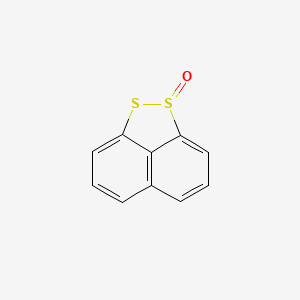
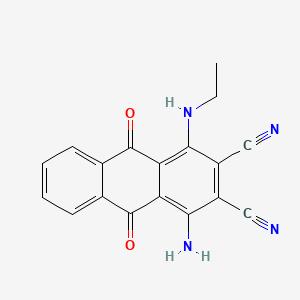
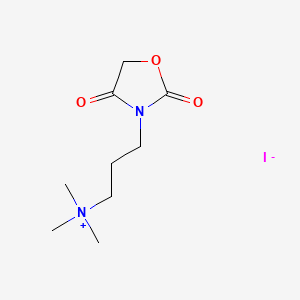
![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
